molecular formula C8H14N2O B7781592 8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime CAS No. 1515-26-0

8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime

Cat. No. B7781592
CAS RN: 1515-26-0
M. Wt: 154.21 g/mol
InChI Key: QOAKBKOUXFNSEM-UHFFFAOYSA-N
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Description

The compound “8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime” is a chemical compound with a bicyclic structure . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . An alternative approach involves an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether .


Molecular Structure Analysis

The molecular structure of “8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime” is complex due to its bicyclic nature . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The synthesis of 8-azabicyclo[3.2.1]octanes involves sequential oxidative Mannich reactions . This approach involves an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether .

Future Directions

The future directions for the study of “8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime” could include further exploration of its synthesis methods, understanding its mechanism of action, and studying its potential applications in various fields, given its interesting biological activities .

properties

IUPAC Name

N-(8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-10-7-2-3-8(10)5-6(4-7)9-11/h7-8,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAKBKOUXFNSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(=NO)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369489
Record name 8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime

CAS RN

1515-26-0
Record name 8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 500-mL one-neck round-bottomed flask equipped with a magnetic stirrer was charged with 8-methyl-8-aza-bicyclo[3.2.1]octan-3-one (5.00 g, 35.9 mmol), hydroxylamine hydrochloride (7.08 g, 102 mmol) sodium acetate (39.0 g, 476 mmol) and ethanol (45 mL). After stirring at ambient temperature for 4 h, the reaction mixture was evaporated to a solid residue. This residue was triturated with ethyl acetate (200 mL) and filtered. Evaporation of the filtrate to dryness gave 5.08 g (93% yield) of 8-methyl-8-aza-bicyclo[3.2.1]octan-3-one oxime as a white solid: mp 140-142° C.; 1H NMR (300 MHz, CD3OD) δ 3.76 (m, 2H), 3.33-3.23 (m, 2H), 2.75 (m, 1H), 2.69 (s, 3H), 2.46-2.14 (m, 4H), 1.88-1.66 (m, 2H); MS (APCI) m/z 155 [M+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.08 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

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